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molecular formula C11H16O2 B8492431 2-(5-Norbornen-2-yl)methyl-1,3-dioxolane

2-(5-Norbornen-2-yl)methyl-1,3-dioxolane

Cat. No. B8492431
M. Wt: 180.24 g/mol
InChI Key: LQBWCRUOTBACSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06515149B2

Procedure details

40.0 g of (5-norbornen-2-yl)acetoaldehyde, 23.0 g of ethylene glycol, 120 ml of toluene and 200 mg of p-toluenesulfonic acid were mixed and heated under reflux for one hour while the water formed was removed through an H tube. The reaction mixture was allowed to cool down and poured into 50 ml of saturated sodium bicarbonate water. The resulting mixture separated into two layers. The organic layer was washed with water and saturated sodium chloride water, dried over anhydrous sodium sulfate, and concentrated in vacuum. It was further purified by vacuum distillation, obtaining 50.3 g of 2-(5-norbornen-2-yl)methyl-1,3-dioxolane (boiling point 63° C./200 Pa, yield 95%).
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
23 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
reactant
Reaction Step One
Quantity
200 mg
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]12[CH2:7][CH:4]([CH:5]=[CH:6]1)[CH2:3][CH:2]2[CH2:8][CH:9]=[O:10].[CH2:11](O)[CH2:12][OH:13].C1(C)C=CC=CC=1>C1(C)C=CC(S(O)(=O)=O)=CC=1.O>[CH:1]12[CH2:7][CH:4]([CH:5]=[CH:6]1)[CH2:3][CH:2]2[CH2:8][CH:9]1[O:13][CH2:12][CH2:11][O:10]1

Inputs

Step One
Name
Quantity
40 g
Type
reactant
Smiles
C12C(CC(C=C1)C2)CC=O
Name
Quantity
23 g
Type
reactant
Smiles
C(CO)O
Name
Quantity
120 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Name
Quantity
200 mg
Type
catalyst
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
CUSTOM
Type
CUSTOM
Details
formed
CUSTOM
Type
CUSTOM
Details
was removed through an H tube
TEMPERATURE
Type
TEMPERATURE
Details
to cool down
ADDITION
Type
ADDITION
Details
poured into 50 ml of saturated sodium bicarbonate water
CUSTOM
Type
CUSTOM
Details
The resulting mixture separated into two layers
WASH
Type
WASH
Details
The organic layer was washed with water and saturated sodium chloride water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuum
DISTILLATION
Type
DISTILLATION
Details
It was further purified by vacuum distillation

Outcomes

Product
Name
Type
product
Smiles
C12C(CC(C=C1)C2)CC2OCCO2
Measurements
Type Value Analysis
AMOUNT: MASS 50.3 g
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 95%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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